molecular formula C20H21N3O2 B2909136 3-cyano-N-(4-(3-methoxypiperidin-1-yl)phenyl)benzamide CAS No. 1797278-77-3

3-cyano-N-(4-(3-methoxypiperidin-1-yl)phenyl)benzamide

Cat. No.: B2909136
CAS No.: 1797278-77-3
M. Wt: 335.407
InChI Key: PYIFGBKLEFSLKZ-UHFFFAOYSA-N
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Description

“3-cyano-N-(4-(3-methoxypiperidin-1-yl)phenyl)benzamide” is a chemical compound. It belongs to the class of organic compounds known as benzanilides, which are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .


Synthesis Analysis

The synthesis of cyanoacetamides, such as “this compound”, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .


Chemical Reactions Analysis

Cyanoacetamide derivatives are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Scientific Research Applications

Electrochemical Behavior and Organic Synthesis

The electrochemical properties of related cyano and benzamide derivatives have been studied, highlighting their potential in synthesizing complex organic molecules. For instance, the electrochemical behavior of unsymmetrical dihydropyridines, including those with cyano substituents, has been investigated, revealing pathways for synthesizing amino-benzonaphtyridine N-oxides and cyclic hydroxamic acids depending on the medium's pH (David et al., 1995).

Molecular Rearrangements

Cyano and benzamide groups are pivotal in molecular rearrangement studies, offering insights into synthetic routes for novel compounds. The O,N and N,N double rearrangement involving cyano compounds showcases the versatility of these groups in organic synthesis, leading to the formation of oxazin and diazin derivatives (Yokoyama et al., 1985).

Material Science and Luminescence

In material science, cyano and benzamide derivatives demonstrate unique luminescent properties. For example, different optical properties due to distinct stacking modes have been observed in 3-aryl-2-cyano acrylamide derivatives, which may have applications in developing new luminescent materials (Song et al., 2015).

Medicinal Chemistry and Drug Development

Corrosion Inhibition

The application of acrylamide derivatives, closely related to the chemical structure of interest, in corrosion inhibition, demonstrates the versatility of these compounds beyond biological systems. Research into synthetic acrylamide derivatives has shown effectiveness in inhibiting corrosion of metals in acidic solutions, highlighting potential industrial applications (Abu-Rayyan et al., 2022).

Biochemical Analysis

Biochemical Properties

In biochemical reactions, 3-cyano-N-(4-(3-methoxypiperidin-1-yl)phenyl)benzamide acts as an inverse agonist of RORC2 . This means it binds to RORC2 and reduces its activity, leading to a decrease in the production of IL-17, a key pro-inflammatory cytokine . The binding affinity of this compound for RORC2 is high, indicating strong interactions between them .

Cellular Effects

The effects of this compound on cells are primarily related to its influence on RORC2 activity and subsequent IL-17 production . By inhibiting RORC2, this compound can reduce IL-17 production in Th17 cells, a subset of T cells that play a key role in autoimmune diseases .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to RORC2 and inhibiting its activity . This leads to a decrease in the production of IL-17

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented in the literature. The compound has been noted for its good metabolic stability , suggesting that it may have a relatively long half-life in biological systems.

Dosage Effects in Animal Models

The effects of different dosages of this compound in animal models have not been extensively studied. The compound has been shown to reduce IL-17 levels and skin inflammation in a preclinical in vivo animal model upon oral administration .

Metabolic Pathways

The specific metabolic pathways that this compound is involved in are not well-documented in the literature. Given its role as an inverse agonist of RORC2, it may influence pathways related to the production and regulation of IL-17 .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-documented in the literature. Given its lipophilic nature, it may be able to cross cell membranes and distribute throughout the body .

Subcellular Localization

The subcellular localization of this compound is not well-documented in the literature. As it targets RORC2, a nuclear hormone receptor, it is likely to be found in the nucleus of cells .

Properties

IUPAC Name

3-cyano-N-[4-(3-methoxypiperidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c1-25-19-6-3-11-23(14-19)18-9-7-17(8-10-18)22-20(24)16-5-2-4-15(12-16)13-21/h2,4-5,7-10,12,19H,3,6,11,14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYIFGBKLEFSLKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCN(C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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